molecular formula C26H25N3O3S2 B282876 N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

货号 B282876
分子量: 491.6 g/mol
InChI 键: RXVHUCCOLNCBPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied in the field of neuroscience. ESI-09 has been shown to have a potent inhibitory effect on the activity of the small GTPase RhoA, which plays a crucial role in regulating the actin cytoskeleton and cellular morphology.

作用机制

The mechanism of action of ESI-09 involves the inhibition of RhoA activity. RhoA is a small GTPase that regulates the actin cytoskeleton and cellular morphology. Inhibition of RhoA activity by ESI-09 results in a decrease in actin stress fiber formation and an increase in neurite outgrowth. This leads to a number of beneficial effects in various neurological disorders, including increased axonal regeneration and improved functional recovery.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a number of biochemical and physiological effects in various neurological disorders. Inhibition of RhoA activity by ESI-09 results in a decrease in actin stress fiber formation and an increase in neurite outgrowth. This leads to increased axonal regeneration and improved functional recovery in various neurological disorders, including spinal cord injury, traumatic brain injury, and stroke. ESI-09 has also been shown to have a protective effect on neurons in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

实验室实验的优点和局限性

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in the field of neuroscience and has been shown to have a potent inhibitory effect on the activity of RhoA. This makes it a promising candidate for the treatment of various neurological disorders. One limitation is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that it has a relatively short half-life, which may limit its effectiveness in some experiments.

未来方向

There are several future directions for the study of ESI-09. One direction is to investigate its efficacy in clinical trials for the treatment of various neurological disorders. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential side effects. Overall, ESI-09 is a promising candidate for the treatment of various neurological disorders, and further research is needed to fully understand its potential.

合成方法

The synthesis of ESI-09 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-ethoxyaniline with 2-bromoethyl ethyl sulfide to form 2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)aniline. This intermediate is then reacted with 2-bromo-1,3-benzothiazole to form the final product, ESI-09. The synthesis of ESI-09 has been reported in several scientific publications and has been validated by multiple research groups.

科学研究应用

ESI-09 has been extensively studied in the field of neuroscience, where it has been shown to have a potent inhibitory effect on the activity of RhoA. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cellular morphology. Inhibition of RhoA activity by ESI-09 has been shown to have a number of beneficial effects in various neurological disorders, including spinal cord injury, traumatic brain injury, and stroke. ESI-09 has also been shown to have a protective effect on neurons in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

属性

分子式

C26H25N3O3S2

分子量

491.6 g/mol

IUPAC 名称

N-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H25N3O3S2/c1-2-32-22-11-7-6-10-20(22)28-25(31)17-33-26-29-21-14-13-19(16-23(21)34-26)27-24(30)15-12-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,27,30)(H,28,31)

InChI 键

RXVHUCCOLNCBPC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

规范 SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。